molecular formula C7H4Cl2O2 B1313652 2,2-Dichloro-1,3-benzodioxole CAS No. 2032-75-9

2,2-Dichloro-1,3-benzodioxole

Cat. No.: B1313652
CAS No.: 2032-75-9
M. Wt: 191.01 g/mol
InChI Key: NMNKOUVBELKKTR-UHFFFAOYSA-N
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Description

2,2-Dichloro-1,3-benzodioxole is an organic compound with the molecular formula C7H4Cl2O2. It is a derivative of 1,3-benzodioxole, where two chlorine atoms are substituted at the 2-position. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dichloro-1,3-benzodioxole can be synthesized by reacting 1,3-benzodioxole with chlorine in the presence of a radical initiator. The reaction typically occurs in a solvent such as benzotrifluoride . The process involves the chlorination of 1,3-benzodioxole, resulting in the substitution of hydrogen atoms with chlorine atoms at the 2-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient radical initiators and controlled reaction environments are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1,3-benzodioxole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1,3-benzodioxole involves its reactivity with nucleophiles. The compound’s chlorine atoms are highly reactive, allowing it to form covalent bonds with various nucleophilic groups. This reactivity is exploited in its use as an intermediate in chemical syntheses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dichloro-1,3-benzodioxole is unique due to its high reactivity and versatility in chemical reactions. Its ability to undergo substitution and reduction reactions makes it a valuable intermediate in various chemical processes .

Properties

IUPAC Name

2,2-dichloro-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O2/c8-7(9)10-5-3-1-2-4-6(5)11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNKOUVBELKKTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC(O2)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70452991
Record name 2,2-DICHLORO-1,3-BENZODIOXOLE
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Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2032-75-9
Record name 2,2-Dichloro-1,3-benzodioxole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2032-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dichloro-1,3-benzodioxol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-DICHLORO-1,3-BENZODIOXOLE
Source EPA DSSTox
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Record name 2,2-dichloro-1,3-benzodioxol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,2-Dichloro-1,3-benzodioxole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 2,2-Dichloro-1,3-benzodioxole in polymer chemistry?

A1: this compound serves as a valuable monomer in the synthesis of polyorthocarbonates. It reacts with various aromatic diphenols, leading to the formation of these polymers. [, ] This reaction proceeds through a step-growth polymerization mechanism with the elimination of hydrogen chloride. []

Q2: The synthesis of polyorthocarbonates using this compound demonstrates interesting kinetic features. Could you elaborate on this?

A2: Research indicates that the highest molecular weight polyorthocarbonate is achieved when this compound is in slight excess (approximately 0.7 equivalent) relative to the diphenol. [] This contradicts the typical expectation in step-growth polymerization, where a strict stoichiometric balance is usually preferred. This phenomenon can be attributed to the difference in reaction rates between the first and second nucleophilic displacement steps involving this compound. The second displacement, involving the monochloride intermediate, proceeds significantly faster than the initial reaction with the diphenol. [] This difference in reactivity is likely influenced by the anomeric effect, as suggested by semiempirical molecular orbital calculations. []

Q3: What are the characteristics and applications of poly(monocyclic orthocarbonates) derived from this compound?

A3: Poly(monocyclic orthocarbonates) synthesized from this compound are generally amorphous and exhibit good film-forming properties. [] The molecular weight of these polymers varies depending on the chosen diphenol, with higher molecular weights observed when using diphenols with increased nucleophilicity. [] These polymers possess glass transition temperatures (Tg) ranging from 88-135 °C and demonstrate reasonable thermal stability, with a 10% weight loss observed around 340 °C under nitrogen. []

Q4: Can this compound be utilized to synthesize other compounds besides polymers?

A4: Yes, this compound can be used to synthesize other valuable compounds. For example, it reacts with p-nitrophenol to yield 2,2-di-(p-nitrophenoxy)-1,3-benzodioxole. [] This compound has been characterized using IR, 1H NMR, and X-ray single crystal diffraction, revealing its unique structural features and supramolecular organization through hydrogen bonding and π-π stacking. [] Additionally, this compound can be used as a starting material to synthesize 2,2-difluoro-1,3-benzodioxol-4-aldehyde, a valuable intermediate in pharmaceutical and agrochemical production. []

Q5: How is 2,2-difluoro-1,3-benzodioxol-4-aldehyde synthesized from this compound?

A5: The synthesis of 2,2-difluoro-1,3-benzodioxol-4-aldehyde from this compound involves a multistep process. Starting with 4-methyl-2,2-dichloro-1,3-benzodioxole, it undergoes chlorination, fluorination, bromination, and finally hydrolysis to yield the desired aldehyde. [] This optimized procedure results in a good yield (62.3%) and high purity (97.2%) of the final product, confirmed by 1H NMR and MS analysis. []

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